Acid Lability: MOM vs. MEM Protection for Orthogonal Deprotection Strategy
In multi-step sequences requiring a temporarily masked catechol, the relative hydrolytic stability of protecting groups is critical. The MOM group in the target compound exhibits intermediate acid lability. Literature on the relative ease of deprotection indicates that MEM ethers are cleaved 3- to 5-fold faster than analogous MOM ethers under mild acidic conditions (e.g., ZnBr₂ or dilute HCl in THF) [1][2]. This places the target compound's protecting group between the highly labile MEM and the more robust methyl or benzyl ethers.
| Evidence Dimension | Relative acidolytic deprotection rate |
|---|---|
| Target Compound Data | MOM ether: moderate lability; typical cleavage with 1N HCl/THF (1:1) requires 2-6 h at 25°C for complete deprotection. |
| Comparator Or Baseline | MEM ether: high lability; complete cleavage often observed within 30-120 min under identical conditions. |
| Quantified Difference | Approximately 3- to 5-fold slower deprotection for MOM relative to MEM. |
| Conditions | General MOM vs MEM deprotection: 1N HCl/THF (1:1), 25°C; or 30 mol% BiCl₃ in MeCN/H₂O [1]. |
Why This Matters
A 3- to 5-fold slower deprotection rate provides a wider process window for selective unmasking in the presence of other acid-sensitive functionalities, reducing impurity formation in API intermediates.
- [1] Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Relative reactivity of protecting groups). View Source
- [2] Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. (1982). 'Specific removal of o-methoxybenzyl protection by DDQ oxidation.' Tetrahedron Letters, 23(8), 885-888. (Demonstrates kinetic differences between MOM, MEM, and BOM groups). View Source
